molecular formula C22H24N2O4 B8551931 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

Cat. No.: B8551931
M. Wt: 380.4 g/mol
InChI Key: GBLGFLKIRWWEBW-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid typically involves multiple steps, including the formation of the benzoic acid core and the subsequent attachment of the piperidyl and benzoyl groups. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction can be used to introduce the benzoyl group onto the aromatic ring.

    Cyclization: The formation of the piperidyl ring can be accomplished through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Shares the benzoic acid core but lacks the piperidyl and benzoyl groups.

    2-Methyl-5-(4-oxo-1-piperidyl)benzoic acid: Contains the piperidyl group but differs in the substitution pattern on the aromatic ring.

Uniqueness

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H24N2O4/c1-13-4-5-17(24-8-6-18(25)7-9-24)12-19(13)21(26)23-20-14(2)10-16(22(27)28)11-15(20)3/h4-5,10-12H,6-9H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

GBLGFLKIRWWEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aqueous 2N NaOH (2.00 ml) is added to a stirred solution of ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoate (0.11 g, 269.28 μmol) in THF:MeOH (2.4 ml:1.2 ml). After 16 hours at ambient temperature, the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 7 with 1N HCl, and extracted twice with ethyl acetate. The organic layers are combined with aqueous layer and concentrated under reduced pressure. The resulting solids are triturated with 1:1 mixture of acetonitrile and ethanol to give white slurry that is filtered through Celite™ bed. The filtrate is concentrated under reduced pressure and the precipitate is triturated with acetone and filtered to afford the title compound as an off-white solid (99 mg, 99%). Mass spectrum (m/z): 381.2 (M+1).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
99%

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